molecular formula C15H30N2O B5026977 N-[3-(dimethylamino)propyl]-N-(6-methylhept-5-en-2-yl)acetamide

N-[3-(dimethylamino)propyl]-N-(6-methylhept-5-en-2-yl)acetamide

Cat. No.: B5026977
M. Wt: 254.41 g/mol
InChI Key: JIIGUTTXPVYNLF-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-N-(6-methylhept-5-en-2-yl)acetamide is an organic compound with a complex structure that includes both dimethylamino and methylheptenyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-N-(6-methylhept-5-en-2-yl)acetamide typically involves the reaction of N-[3-(dimethylamino)propyl]amine with 6-methylhept-5-en-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the product through distillation or recrystallization to achieve high purity levels suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-N-(6-methylhept-5-en-2-yl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of N-[3-(dimethylamino)propyl]-N-(6-methylhept-5-en-2-yl)carboxylic acid.

    Reduction: Formation of N-[3-(dimethylamino)propyl]-N-(6-methylhept-5-en-2-yl)ethanol.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-N-(6-methylhept-5-en-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-N-(6-methylhept-5-en-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)propyl]methacrylamide
  • N-[3-(dimethylamino)propyl]acrylamide
  • N-[3-(dimethylamino)propyl]acetamide

Uniqueness

N-[3-(dimethylamino)propyl]-N-(6-methylhept-5-en-2-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-methylhept-5-en-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O/c1-13(2)9-7-10-14(3)17(15(4)18)12-8-11-16(5)6/h9,14H,7-8,10-12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIGUTTXPVYNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)N(CCCN(C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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